1,1-Diethylurea

Overview

Description

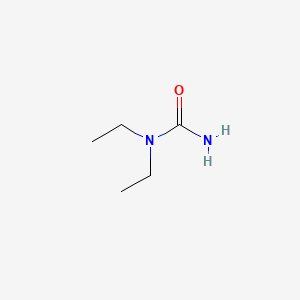

1,1-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where both hydrogen atoms attached to the nitrogen are replaced by ethyl groups. This compound is known for its white to almost white crystalline appearance and is soluble in water.

Mechanism of Action

Target of Action

1,1-Diethylurea is a derivative of urea, which is a compound inherent to numerous bioactive compounds Urea derivatives are known to establish key drug-target interactions .

Mode of Action

Urea derivatives are used in medicinal chemistry and drug design to fine-tune crucial drug-like properties . This suggests that this compound may interact with its targets to induce changes that contribute to its overall effect.

Result of Action

It is known that this compound forms molecular adducts with nitro-substituted aromatic carboxylic acids . This suggests that the compound may have a role in modulating the activity of these acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethylurea can be synthesized through the reaction of diethylamine with urea. The reaction typically involves heating diethylamine and urea together under controlled conditions to form this compound and ammonia as a byproduct. The reaction can be represented as follows:

(C2H5)2NH + CO(NH2)2 → (C2H5)2NCONH2 + NH3

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process generally requires maintaining specific temperature and pressure conditions to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced under specific conditions to yield amine derivatives.

Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution Reactions: Various alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

Oxidation: Produces urea derivatives with different functional groups.

Reduction: Yields amine derivatives.

Substitution: Results in the formation of substituted urea compounds.

Scientific Research Applications

Applications in Organic Synthesis

-

Formation of Molecular Adducts :

1,1-Diethylurea has been shown to form molecular adducts with nitro-substituted aromatic carboxylic acids. These adducts can be utilized in various chemical reactions and as intermediates in synthetic pathways . -

Role as a Reactant :

In studies investigating the reactivity of urea derivatives, this compound has been employed as a reactant to explore its behavior in reaction kinetics and equilibria involving formaldehyde . This research provides insights into its potential applications in the synthesis of more complex molecules.

Industrial Applications

-

Epoxy Resin Formulations :

This compound is used as an accelerator in epoxy resin formulations, enhancing the processability and latency of these materials. For instance, formulations containing this compound exhibit improved viscosity stability compared to those without it . This property is crucial for applications requiring long working times before curing. -

Textile Industry :

The compound serves as an intermediate in the production of formaldehyde-free finishing agents for textiles. Its ability to modify fabric properties makes it valuable in textile processing .

Case Study 1: Epoxy Resin Performance

A study evaluated the performance of epoxy resin formulations containing this compound as an accelerator. The results indicated that formulations with this compound maintained lower viscosity over extended periods compared to traditional accelerators, demonstrating its effectiveness in enhancing the stability of resin systems under varying temperatures .

Case Study 2: NMR Studies on Reaction Kinetics

Quantitative NMR spectroscopy was utilized to investigate the reaction kinetics of formaldehyde with 1,3-dimethylurea and its derivatives, including this compound. The findings revealed that these reactions could serve as models for understanding more complex urea-formaldehyde systems used in industrial applications .

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. Toxicological assessments indicate that while the compound exhibits low acute toxicity, it should still be handled with care to prevent exposure .

Comparison with Similar Compounds

Similar Compounds

1,1-Dimethylurea: Similar structure but with methyl groups instead of ethyl groups.

1,3-Diethylurea: Different substitution pattern with ethyl groups on both nitrogen atoms.

N,N-Diethylurea: Another name for 1,1-Diethylurea, emphasizing the substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and ability to form molecular adducts with various compounds make it valuable in different research and industrial applications.

Biological Activity

1,1-Diethylurea (C5H12N2O) is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. As a derivative of urea, this compound features two ethyl groups replacing the hydrogen atoms on nitrogen, which influences its reactivity and interactions with biological systems.

This compound is characterized by its white crystalline appearance and high solubility in water. The compound can be synthesized through the reaction of diethylamine with urea, yielding ammonia as a byproduct:

The biological activity of this compound is primarily attributed to its ability to form molecular adducts with various biomolecules. Its mechanism of action involves:

- Hydrogen Bonding : The amide group in this compound can form strong hydrogen bonds with carboxylic acids, making it a useful co-crystal former in crystal engineering applications.

- Interaction with Proteins : Studies have shown that urea derivatives can influence protein folding and stability, potentially impacting enzymatic activity and cellular processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. This property is attributed to its ability to disrupt cellular membranes through hydrophobic interactions .

- Impact on Biomimetic Systems : In biomimetic aggregates such as micelles and vesicles, the addition of urea derivatives like this compound alters the stability and formation dynamics. For instance, it has been observed to delay micelle formation by increasing the solubility of monomers .

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Micelle Stability : A study examined the effects of this compound on the stability of HERQUAT vesicles. The introduction of this compound was found to decrease vesicle stability while not inhibiting their formation. This suggests that this compound interacts at the interface of vesicles, affecting their aggregation behavior .

- Effect on Protein Aggregation : Research has shown that urea derivatives can modulate protein aggregation processes. In one experiment, the presence of this compound influenced the aggregation kinetics of specific proteins, highlighting its potential role as a stabilizing agent in biochemical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O |

| Solubility | High (water-soluble) |

| Melting Point | Approx. 40 °C |

| Synthesis Method | Reaction of diethylamine and urea |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against certain bacteria |

| Protein Interaction | Alters aggregation kinetics |

| Micelle Formation | Delays onset due to increased solubility |

Properties

IUPAC Name |

1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMNHQRORINJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060900 | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-95-7, 50816-31-4 | |

| Record name | N,N-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common application of 1,1-Diethylurea in crystal engineering?

A1: this compound is often utilized as a co-crystal former due to its ability to participate in strong hydrogen bonding interactions. Specifically, the amide group of this compound readily forms hydrogen bonds with carboxylic acid groups, leading to the formation of cocrystals with aromatic carboxylic acids. This property has been observed in the formation of cocrystals with various nitro-substituted benzoic and salicylic acids. [, ]

Q2: What types of hydrogen bonding patterns have been observed in cocrystals of this compound and aromatic carboxylic acids?

A2: Research reveals a consistent pattern of primary cyclic hydrogen bonding between the amide group of this compound and the carboxylic acid group of the acid partner. These interactions often lead to the formation of chain polymeric structures through further peripheral associations. In some instances, cyclic tetramers have also been observed. [, ]

Q3: Beyond simple aromatic carboxylic acids, has this compound been used to form cocrystals with more complex molecules?

A3: Yes, studies have shown this compound can form cocrystals with molecules beyond simple aromatic carboxylic acids. For instance, it forms an adduct hydrate with pyrazine-2,3-dicarboxylic acid, demonstrating its ability to engage in diverse hydrogen bonding interactions with more complex heterocyclic carboxylic acids. []

Q4: What is the structural characterization of this compound?

A4: this compound has the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol. While specific spectroscopic data might vary between studies, common characterization techniques include infrared spectroscopy, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). [, , ]

Q5: How do the properties of this compound affect the thermal behavior of surfactant solutions?

A5: this compound exhibits interesting behavior when introduced to solutions containing surfactants like hexadecyltrimethylammonium bromide (CTAB) and hexadecyltrimethylammonium chloride (CTAC). The presence of this compound influences both the temperature and enthalpy change associated with the reorganization of surfactant clusters. These effects are attributed to the adsorption and penetration of this compound into the micelles and clusters formed by these surfactants. []

Q6: Are there computational studies investigating the structure and reactivity of this compound derivatives?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to study the structure of this compound derivatives. These calculations have been successful in predicting molecular structures that closely match those determined experimentally through X-ray crystallography. Furthermore, DFT has been utilized to investigate the formation mechanisms of new pyrrol-2,3-diones from reactions of this compound with 4-benzoyl-5-phenyl-2,3-furandione. These studies provide insights into the electronic structure and energy landscapes associated with these reactions. [, ]

Q7: Have there been any studies on the apparent molar volume of this compound in different solvent systems?

A7: Yes, researchers have investigated the apparent molar volume of this compound and related urea derivatives in various solvent systems, including aqueous alkali chloride solutions and water-methanol mixtures. These studies offer insights into the solvation behavior of this compound and how it interacts with different solvent environments. Notably, this compound exhibits negative transfer volumes from water to lithium chloride solutions, a characteristic attributed to hydrophobic effects. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.